

# Structural Mechanism of Slow Binding

**Author:** Smolecule Technical Support Team. **Date:** February 2026

**Compound Focus:** SCH772984

Cat. No.: S548773

Get Quote

The slow binding kinetics of **SCH772984** are directly linked to a unique, inhibitor-induced conformational change in ERK1/2.

| Feature             | Description                                                                                              |
|---------------------|----------------------------------------------------------------------------------------------------------|
| Binding Mode        | Novel, hybrid mode; not classical Type-I or Type-II [1]                                                  |
| Key Induced Change  | Novel binding pocket from inactive P-loop conformation & outward tilt of helix $\alpha$ C [1] [2] [3]    |
| Primary Consequence | Created binding pocket accommodates piperazine-phenyl-pyrimidine moiety [1]                              |
| P-loop Conformation | Tyrosine 36 (Y36) flips into ATP site, distorting P-loop [1]                                             |
| Kinase State        | DFG motif "in", salt bridge active, but P-loop conformation incompatible with ATP binding (inactive) [1] |

These structural changes are associated with **slow inhibitor off-rates**, meaning the inhibitor dissociates from its target very slowly, leading to prolonged target engagement both in biochemical and cellular settings [1] [3].

## Quantitative Binding and Selectivity Data

**SCH772984** is a potent and highly selective ATP-competitive inhibitor of ERK1 and ERK2.

| Property                  | Value                |
|---------------------------|----------------------|
| IC <sub>50</sub> for ERK1 | 2.7 - 8.3 nM [1]     |
| IC <sub>50</sub> for ERK2 | 1 - 4 nM [1] [4] [5] |

The table below shows its selectivity profile against known off-target kinases, which are inhibited much less potently.

| Kinase Off-Target | IC <sub>50</sub> or Inhibition  |
|-------------------|---------------------------------|
| CLK2              | 104 nM (IC <sub>50</sub> ) [1]  |
| DRAK1             | ~40-70x weaker than ERK2 [1]    |
| TTK/MPS1          | ~40-70x weaker than ERK2 [1]    |
| Haspin (GSG2)     | 398 nM (IC <sub>50</sub> ) [1]  |
| JNK1              | 1080 nM (IC <sub>50</sub> ) [1] |

Structural studies confirm that **SCH772984** binds to these off-targets (haspin and JNK1) in canonical, distinct Type-I binding modes, which have faster binding kinetics compared to the unique mode seen in ERK1/2 [1].

## Experimental Evidence for Slow Kinetics

Several key experiments characterized the slow binding kinetics of **SCH772984**.

## Experimental Workflow for Characterizing Inhibitor Kinetics



[Click to download full resolution via product page](#)

*Experimental workflow for characterizing **SCH772984** kinetics*

- **In Vitro Binding Kinetics (Biolayer Interferometry - BLI):** BLI experiments directly measured the binding and dissociation of **SCH772984** from ERK1/2, demonstrating a **slow off-rate** [1].
- **Cellular Target Engagement (Wash-out Experiments):** In cell-based assays, the inhibitor was washed out from the culture medium. For **SCH772984**, **ERK1/2 and pathway inhibition persisted** long after removal, confirming sustained target engagement due to the slow off-rate observed in vitro [1].

## Biological and Therapeutic Implications

The slow-binding, unique mechanism of **SCH772984** has several important implications:

- **Overcoming Drug Resistance:** **SCH772984** has shown antitumor activity in models of cancer that have developed resistance to upstream BRAF or MEK inhibitors [4] [5].
- **Dual Action Mechanism:** It not only inhibits the catalytic activity of ERK1/2 but also blocks its activating phosphorylation by MEK, leading to more complete suppression of MAPK pathway signaling [6].
- **Guide for Inhibitor Design:** The novel binding pocket revealed by **SCH772984** provides a blueprint for designing a new generation of highly selective kinase inhibitors with prolonged on-target activity [1] [2].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. A unique inhibitor binding site in ERK1/2 is associated with ... [pmc.ncbi.nlm.nih.gov]
2. A unique inhibitor binding site in ERK1/2 is... | Nature Chemical Biology [nature.com]
3. A unique inhibitor binding site in ERK1/2 is associated with ... [pubmed.ncbi.nlm.nih.gov]
4. SCH772984 | ERK1/2 Inhibitor [medchemexpress.com]
5. Probe SCH772984 [chemicalprobes.org]
6. SCH772984 - Ligands [guidetopharmacology.org]

To cite this document: Smolecule. [Structural Mechanism of Slow Binding]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548773#sch772984-slow-binding-kinetics>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)